molecular formula C14H9F4NO B1303345 N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide CAS No. 2054-01-5

N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide

Cat. No.: B1303345
CAS No.: 2054-01-5
M. Wt: 283.22 g/mol
InChI Key: JLTNZRRIMGIQHM-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide is an organic compound with the molecular formula C14H9F4NO It is characterized by the presence of both trifluoromethyl and fluorobenzamide groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(trifluoromethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorobenzamide groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects .

Comparison with Similar Compounds

N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of trifluoromethyl and fluorobenzamide groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

4-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-11-5-1-9(2-6-11)13(20)19-12-7-3-10(4-8-12)14(16,17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTNZRRIMGIQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380595
Record name 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2054-01-5
Record name 4-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUORO-4'-(TRIFLUOROMETHYL)BENZANILIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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